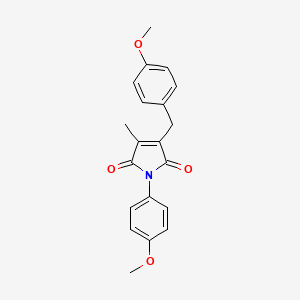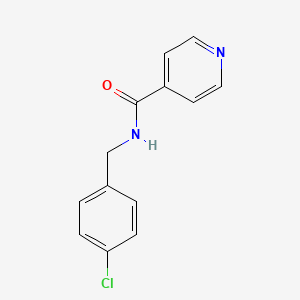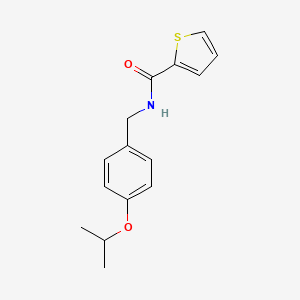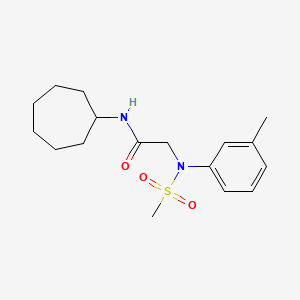
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione exerts its effects through multiple mechanisms of action. It can activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound can also inhibit the NF-κB pathway, which is involved in inflammation and cancer. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce the expression of antioxidant and detoxifying enzymes, which can protect cells from oxidative stress and toxins. This compound can also inhibit the expression of pro-inflammatory cytokines and enzymes, which can reduce inflammation. Furthermore, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
For the study of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione include investigating its potential in other diseases and developing more potent derivatives.
Métodos De Síntesis
The synthesis of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione involves the condensation of 4-methoxybenzaldehyde and 4-methoxyphenylacetic acid followed by cyclization with methyl acetoacetate. The resulting intermediate is then treated with thionyl chloride and methylamine to yield this compound.
Aplicaciones Científicas De Investigación
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Inflammation, which is a common factor in many chronic diseases, can also be targeted by this compound. Additionally, this compound has been shown to have neuroprotective effects and may have potential in treating neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-18(12-14-4-8-16(24-2)9-5-14)20(23)21(19(13)22)15-6-10-17(25-3)11-7-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNBYVNJHRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)


![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)